Ampicillin trihydrate
Overview
Description
Ampicillin trihydrate is a semisynthetic penicillin antibiotic derived from the basic penicillin nucleus, 6-aminopenicillanic acid. It belongs to the aminopenicillin class of the penicillin family and is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . This compound is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
Target of Action
Ampicillin trihydrate, also known as Aminobenzylpenicillin trihydrate, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Ampicillin .
Mode of Action
Ampicillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding disrupts the cross-linking of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The disruption in cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
The action of Ampicillin on PBPs affects the biochemical pathway of bacterial cell wall synthesis. The inhibition of PBPs prevents the proper formation of peptidoglycan cross-links, leading to a weak cell wall that cannot withstand the internal osmotic pressure of the bacterium . This results in cell lysis and the eventual death of the bacterium .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to most other penicillin drugs . It is predominantly found in ionized form in plasma . After absorption from the site of administration, Ampicillin is widely distributed in extracellular body fluids . The trihydrate salt is less water-soluble than the sodium salt, and aqueous suspensions of the trihydrate salt can be administered intramuscularly or subcutaneously .
Result of Action
The primary result of Ampicillin’s action is the lysis and death of bacterial cells due to the disruption of cell wall synthesis . This makes Ampicillin effective against a variety of infections caused by gram-positive and gram-negative bacteria, as well as some anaerobes .
Action Environment
The action of Ampicillin can be influenced by various environmental factors. For instance, the pH level can affect the ionization and, therefore, the absorption of the drug . Additionally, the presence of food in the stomach can impact the absorption of orally administered Ampicillin . The efficacy of Ampicillin can also be affected by the presence of beta-lactamase-producing bacteria, which can inactivate Ampicillin .
Biochemical Analysis
Biochemical Properties
Ampicillin trihydrate functions by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It is clinically effective not only against the gram-positive organisms usually susceptible to penicillin G but also against a variety of gram-negative organisms . It is stable in the presence of gastric acid and is well absorbed from the gastrointestinal tract .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin binding proteins (PBPs) . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Temporal Effects in Laboratory Settings
The administration of a 500 mg dose of this compound results in an average peak blood serum level of approximately 3.0 mcg/mL . The drug is chemically stable and its potential use in formulating a sustained-release intramuscular dosage has been studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in the treatment of Listeriosis in camelids and small ruminants, a dosage of 10-20mg/kg is administered intravenously or intramuscularly .
Metabolic Pathways
This compound is primarily excreted in the urine . Its excretion can be delayed by concurrent administration of probenecid which inhibits the renal tubular secretion of this compound .
Transport and Distribution
This compound is distributed widely through the plasma, and can cross the blood-brain barrier when meninges are inflamed . It does not penetrate abscesses or sites of tissue necrosis well .
Subcellular Localization
As a small molecule, this compound does not have a specific subcellular localization. It is able to cross the bacterial cell wall and exert its effects by binding to PBPs within the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ampicillin trihydrate is synthesized through the enzymatic catalytic condensation of two commercially available key raw materials: d-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid . The enzymatic route is preferred over chemical methods due to its selectivity and reduced by-product formation . The synthesis involves the amidation of the carboxylic acid of ampicillin with d-phenylglycine .
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Isolation and Purification: The raw materials are isolated and purified to ensure high purity.
Enzymatic Condensation: The enzymatic catalytic condensation of d-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid is carried out in a suspension-to-suspension reaction.
Crystallization: The product is crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ampicillin trihydrate undergoes various chemical reactions, including:
Substitution Reactions: The amidation of the carboxylic acid of ampicillin with d-phenylglycine is a common substitution reaction.
Hydrolysis: Ampicillin can be hydrolyzed to form penicilloic acid.
Common Reagents and Conditions:
Reagents: d-phenylglycine methylester hydrochloride, 6-aminopenicillanic acid, and enzymatic catalysts.
Conditions: The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products:
Ampicillinyl-d-phenylglycine: A potential impurity formed during the preparation of this compound.
l-Ampicillin: Another potential impurity that may arise due to the presence of traces of l-phenylglycine methylester.
Scientific Research Applications
Ampicillin trihydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Amoxicillin: Another aminopenicillin with a similar mechanism of action but a broader spectrum of activity.
Penicillin G: A natural penicillin with a narrower spectrum of activity compared to ampicillin.
Ampicillin Sodium: A sodium salt form of ampicillin with similar pharmacokinetics but different solubility properties.
Uniqueness of Ampicillin Trihydrate: this compound is unique due to its broad-spectrum activity, stability against hydrolysis by a variety of beta-lactamases, and its ability to be used in both oral and intravenous formulations . Its trihydrate form provides better stability and solubility compared to other forms .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-CWLIKTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S.3H2O, C16H25N3O7S | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69-53-4 (Parent) | |
Record name | Ampicillin trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020083 | |
Record name | Ampicillin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ampicillin trihydrate is an odorless white microcrystalline powder with a bitter taste. A 0.25% solution in water has a pH of 3.5 to 5.5. (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 70 °F (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7177-48-2 | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ampicillin trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXQ6A1N7R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
388 to 392 °F (decomposes) (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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